![molecular formula C20H24N2O2 B5716920 4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in the scientific literature.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to act by inhibiting the activity of several enzymes involved in cancer cell proliferation and inflammation. Specifically, Compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDAC activity, Compound X may prevent cancer cells from proliferating and induce cell death.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Compound X can induce cell cycle arrest and apoptosis in cancer cells. Additionally, Compound X has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that Compound X can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its potential therapeutic applications in cancer and inflammation research. Additionally, the synthesis of Compound X has been optimized to improve yield and purity, making it a viable option for scientific research. However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of Compound X in humans.
Orientations Futures
There are several future directions for research on Compound X. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of Compound X. Additionally, further studies are needed to determine the safety and efficacy of Compound X in humans. Finally, studies on the potential use of Compound X in combination with other cancer therapies may provide new insights into its therapeutic applications.
Conclusion:
In conclusion, 4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide, or Compound X, has gained significant attention in scientific research due to its potential therapeutic applications in cancer and inflammation. The synthesis of Compound X has been optimized to improve yield and purity, making it a viable option for scientific research. While the mechanism of action of Compound X is not fully understood, it has been shown to have anti-tumor and anti-inflammatory properties in vitro and in vivo. Further studies are needed to determine the safety and efficacy of Compound X in humans and to explore its potential use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of Compound X involves several steps, starting with the reaction of 4-methoxybenzyl bromide with cyclopentadiene to form 1-(4-methoxyphenyl)cyclopentene. This intermediate is then reacted with 4-aminobenzamide in the presence of palladium catalyst to form Compound X. The synthesis of Compound X has been optimized to improve yield and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
Compound X has been shown to have potential therapeutic applications in several areas of scientific research. One of the primary areas of interest is in the treatment of cancer. Studies have shown that Compound X has anti-tumor activity against several types of cancer, including breast, lung, and colon cancer. Additionally, Compound X has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
4-amino-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-18-10-6-16(7-11-18)20(12-2-3-13-20)14-22-19(23)15-4-8-17(21)9-5-15/h4-11H,2-3,12-14,21H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXDVSOBRERLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5716842.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5716843.png)
![1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)
![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)
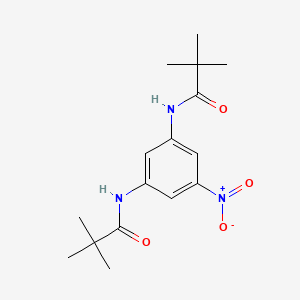
![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)
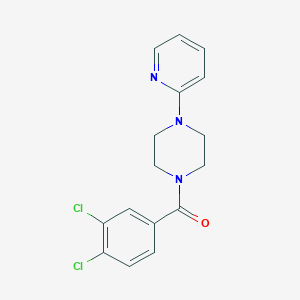
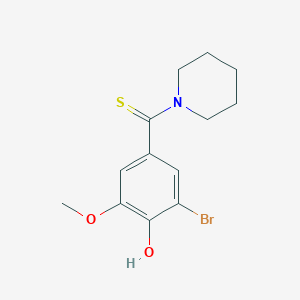
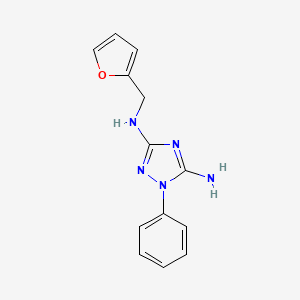
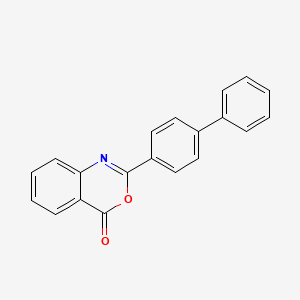

![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)